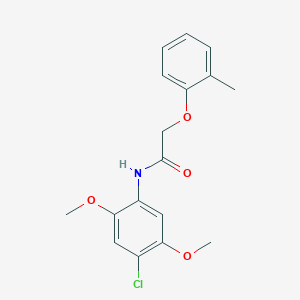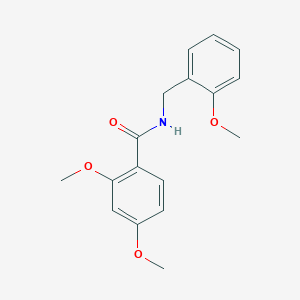![molecular formula C16H15F3N2O3 B5796993 N-(2,4-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5796993.png)
N-(2,4-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, also known as DMTFPU, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. DMTFPU is an inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
N-(2,4-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea inhibits CK2 activity by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine protein kinase that phosphorylates various substrates involved in cell signaling pathways. Inhibition of CK2 activity by this compound can lead to the downregulation of multiple signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins such as Bcl-2. This compound also inhibits tumor cell migration and invasion by downregulating matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA). In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has several advantages as a research tool, including its high potency and specificity as a CK2 inhibitor. This compound can be used in various cell lines and animal models to study the role of CK2 in different cellular processes. However, this compound has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. This compound also has some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another direction is the investigation of the role of CK2 in other diseases such as metabolic disorders and cardiovascular diseases. Finally, the use of this compound as a tool for studying the signaling pathways involved in cancer and other diseases can lead to the development of novel therapeutic strategies.
Synthesemethoden
N-(2,4-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea can be synthesized using a simple method that involves the reaction of 2,4-dimethoxyaniline with 4-trifluoromethylphenyl isocyanate in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has been extensively studied for its potential applications in cancer therapy. CK2 is overexpressed in many types of cancer, and inhibiting its activity can lead to the suppression of tumor growth and proliferation. This compound has shown promising results in preclinical studies as a potent CK2 inhibitor that can induce apoptosis and inhibit tumor cell migration and invasion. This compound has also been studied in other areas such as neurodegenerative diseases, inflammation, and viral infections.
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c1-23-12-7-8-13(14(9-12)24-2)21-15(22)20-11-5-3-10(4-6-11)16(17,18)19/h3-9H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOPULRSWJFPFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5796918.png)

![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5796928.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5796967.png)


![N-benzyl-1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B5796989.png)


![5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5797004.png)
![ethyl 2-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5797007.png)
![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-phenylacrylamide](/img/structure/B5797009.png)